molecular formula C20H27NO3 B1614407 Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898758-61-7

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No. B1614407
M. Wt: 329.4 g/mol
InChI Key: NHZZVMMSVAAPRB-UHFFFAOYSA-N
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Description

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is a chemical compound with the CAS Number: 898758-61-7 . It has a molecular weight of 329.44 and its IUPAC name is cyclopentyl [4- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H27NO3/c22-19 (17-3-1-2-4-17)18-7-5-16 (6-8-18)15-21-11-9-20 (10-12-21)23-13-14-24-20/h5-8,17H,1-4,9-15H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H27NO3 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy

Ketamine, a substance with a complex chemical structure related to cycloalkyl phenyl ketones, has been extensively studied for its pharmacokinetics and pharmacodynamics in anesthesia and pain therapy. Research highlights its role as a potent anesthetic and analgesic, with rapid plasma concentration and bioavailability when administered via nasal routes. The substance's ability to produce hemodynamically stable anesthesia without affecting respiratory function makes it valuable for surgical applications and pain management. Its clinical usefulness, however, is limited by psychotomimetic and cognitive adverse effects (Peltoniemi et al., 2016).

Cytochrome P450 Enzyme Interactions

The metabolism of drugs by Cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. Research on the selectivity of chemical inhibitors for various CYP isoforms has implications for understanding how related compounds, including cycloalkyl phenyl ketones, might be metabolized or affect the metabolism of other drugs. This knowledge is essential for minimizing adverse drug interactions and optimizing therapeutic efficacy (Khojasteh et al., 2011).

Gene Expression Regulation

Studies on 5-Aza-2′-deoxycytidine (AzaD) have explored its effects on gene expression, highlighting mechanisms beyond promoter demethylation. This research underlines the complexity of gene regulation by compounds that can modify DNA directly or through epigenetic pathways. Understanding these mechanisms is vital for developing therapies targeting specific gene expression profiles in diseases (Seelan et al., 2018).

Environmental and Toxicological Studies

Research on triclosan (TCS) offers insight into the environmental persistence and toxicity of synthetic compounds, including their accumulation in biological tissues and potential for inducing antimicrobial resistance. These studies emphasize the importance of evaluating the environmental impact and safety profile of chemical substances, which could be relevant for assessing the risks associated with the use and disposal of cycloalkyl phenyl ketones (Bedoux et al., 2012).

properties

IUPAC Name

cyclopentyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-19(17-3-1-2-4-17)18-7-5-16(6-8-18)15-21-11-9-20(10-12-21)23-13-14-24-20/h5-8,17H,1-4,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZVMMSVAAPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642889
Record name Cyclopentyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

CAS RN

898758-61-7
Record name Cyclopentyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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